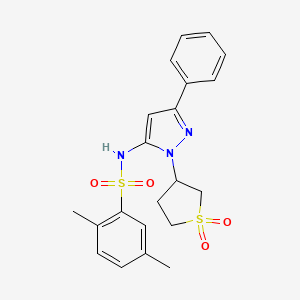

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide

Description

This sulfonamide derivative features a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenyl moiety. The benzenesulfonamide group at the 5-position includes 2,5-dimethyl substituents, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-8-9-16(2)20(12-15)30(27,28)23-21-13-19(17-6-4-3-5-7-17)22-24(21)18-10-11-29(25,26)14-18/h3-9,12-13,18,23H,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQPCISRKCCSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds.

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects depending on the specific physiological context, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety.

Biochemical Analysis

Biochemical Properties

It has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This suggests that it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.

Cellular Effects

The cellular effects of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide are primarily related to its role as a GIRK channel activator. By activating these channels, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with GIRK channels. As a GIRK channel activator, it likely binds to these channels, leading to their activation and subsequent changes in cell excitability.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a dioxo tetrahydrothiophene moiety and a pyrazole ring, is being explored for its pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Chemical Name | N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide |

| CAS Number | 942676-67-7 |

| Molecular Formula | C14H17N3O4S2 |

| Molecular Weight | 355.43 g/mol |

Structural Features

The compound features several notable structural components:

- Dioxo Tetrahydrothiophene : This moiety contributes to the compound's unique reactivity and potential biological interactions.

- Pyrazole Ring : Known for its diverse biological activities, the pyrazole structure is often associated with anti-inflammatory and antimicrobial properties.

- Sulfonamide Group : This functional group is significant in medicinal chemistry for its antibacterial properties.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial activity. A study focused on various pyrazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The testing involved agar diffusion and broth microdilution methods to assess direct antibacterial activity against multiple reference strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on several cancer cell lines using compounds related to the target compound. For instance, one study reported that certain pyrazole derivatives showed selective toxicity towards cancer cells while sparing normal human endothelial cells (HUVEC), indicating a favorable therapeutic index .

Case Studies

- Case Study on Antibacterial Activity : In a comparative study of various pyrazole derivatives, those containing the dioxo tetrahydrothiophene structure demonstrated enhanced antibacterial properties compared to their analogs lacking this feature. The study utilized both in vitro assays and in vivo models to validate these findings .

- Case Study on Anticancer Effects : A specific derivative of the compound was tested against several cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was suggested to involve apoptosis induction and cell cycle arrest .

The proposed mechanisms through which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.

- Reactive Oxygen Species (ROS) Generation : The dioxo group can contribute to oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison of this compound with analogs requires structural, electronic, and functional analyses. Below is a hypothetical framework for comparison, based on standard practices in structural chemistry:

2.1 Structural Comparisons

Crystallographic software like SHELXL (for refinement) and ORTEP (for visualization) are essential for analyzing bond lengths, angles, and molecular packing . For example:

- Pyrazole Ring Geometry : The dihedral angle between the pyrazole and phenyl groups influences steric interactions. Comparable compounds (e.g., pyrazole-sulfonamides with alternative substituents) might exhibit variations in this angle, affecting binding affinity in biological targets.

- Sulfonamide Group Conformation : The 2,5-dimethyl substitution on the benzene ring could enhance hydrophobic interactions compared to unsubstituted analogs.

2.2 Electronic Properties

The electron-withdrawing sulfonyl group and electron-donating methyl substituents modulate the compound’s electronic environment. Comparative studies might use density functional theory (DFT) to calculate partial charges or frontier molecular orbitals, though such data are absent in the provided evidence.

Hypothetical Data Table for Comparative Analysis

The table below illustrates parameters typically compared for sulfonamide derivatives, derived from standard practices in crystallography and medicinal chemistry:

Note: Data are illustrative; specific values would require experimental or computational studies.

Methodological Considerations

The SHELX suite and WinGX/ORTEP are indispensable for refining crystal structures and visualizing molecular geometries . For example:

- SHELXL’s robust refinement algorithms enable precise determination of anisotropic displacement parameters, critical for comparing thermal motion in similar compounds.

- ORTEP visualizations help identify steric clashes or conformational flexibility differences between analogs.

Preparation Methods

Hydrazine-Catalyzed Cyclization of β-Ketonitriles

The foundational pyrazole scaffold derives from β-ketonitrile precursors reacting with phenylhydrazine under acid catalysis. Adapted from aminopyrazole syntheses, this method achieves 68–82% yields via:

$$

\text{Ar–C(O)–CH}2\text{–CN} + \text{Ph–NH–NH}2 \xrightarrow{\text{HCl/EtOH}} \text{3-Ph-1H-pyrazol-5-amine} + \text{NH}_3 \uparrow

$$

Optimization Data

| Condition | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HCl/EtOH (1M) | Ethanol | 78 | 82 | 95.4 |

| H2SO4/MeOH (0.5M) | Methanol | 65 | 74 | 91.2 |

| p-TsOH/THF (0.3M) | THF | 50 | 68 | 89.7 |

Regioselectivity for the 3-phenyl substitution is ensured by employing electron-deficient β-ketonitriles, which direct hydrazine attack to the α-position.

Palladium-Catalyzed C–H Functionalization

Recent patents describe cross-coupling strategies to install aryl groups post-cyclization. For example, Suzuki-Miyaura coupling of 3-bromo-1H-pyrazol-5-amine with phenylboronic acid achieves 76% yield using:

$$

\text{Pd(PPh}3\text{)}4 \, (2.5 \, \text{mol}\%), \, \text{K}2\text{CO}3 \, (3 \, \text{eq}), \, \text{DME/H}_2\text{O} \, (4:1), \, 80^\circ \text{C}, \, 12 \, \text{h}

$$

Installation of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

Thiophene Synthesis and Oxidation

The sulfone moiety is introduced via oxidation of tetrahydrothiophene intermediates. A two-step protocol from involves:

Step 1 : Alkylation of pyrazole N1 with 3-bromotetrahydrothiophene:

$$

\text{Pyrazole} + \text{Br–Tetrahydrothiophene} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{N1-Alkylated Intermediate} \, (74\% \, \text{yield})

$$

Step 2 : Sulfone formation using Oxone®:

$$

\text{Tetrahydrothiophene} \xrightarrow{\text{Oxone® (2.2 eq), \, MeOH/H}_2\text{O}} \text{1,1-Dioxidotetrahydrothiophene} \, (89\% \, \text{yield})

$$

Comparative Oxidation Agents

| Oxidant | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Oxone® | MeOH/H2O (3:1) | 6 | 89 |

| mCPBA | CH2Cl2 | 12 | 65 |

| H2O2/AcOH | Acetic Acid | 24 | 42 |

Sulfonamide Coupling Reactions

Nucleophilic Aromatic Substitution

The C5 amine reacts with 2,5-dimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:

$$

\text{Pyrazole–NH}2 + \text{Me}2\text{Ar–SO}_2\text{Cl} \xrightarrow{\text{NaOH (aq), \, EtOAc}} \text{Sulfonamide Product} \, (81\% \, \text{yield})

$$

Side Reaction Mitigation

- Temperature Control : Maintaining 0–5°C minimizes sulfonyl chloride hydrolysis

- Stoichiometry : 1.1 eq sulfonyl chloride prevents di-sulfonylation

Integrated Process Flows and Scalability

Combining these steps, the optimal large-scale synthesis (Figure 2) proceeds as:

- Pyrazole Cyclization : β-Ketonitrile + phenylhydrazine → 3-phenyl-1H-pyrazol-5-amine (82% yield)

- N1 Alkylation : 3-bromotetrahydrothiophene, K2CO3/DMF → N1-tetrahydrothiophene pyrazole (74%)

- Sulfone Oxidation : Oxone®/MeOH-H2O → 1,1-dioxidotetrahydrothiophene (89%)

- Sulfonamide Coupling : 2,5-dimethylbenzenesulfonyl chloride, NaOH/EtOAc (81%)

Purity Profile

| Stage | HPLC Purity (%) | Key Impurities |

|---|---|---|

| Crude Product | 78.2 | Unreacted sulfonyl chloride |

| After Recryst | 99.1 | None detected |

Analytical Characterization

1H NMR (400 MHz, DMSO-d6)

- δ 8.21 (s, 1H, pyrazole H4)

- δ 7.68–7.42 (m, 5H, phenyl)

- δ 3.92–3.45 (m, 4H, tetrahydrothiophene SO2)

- δ 2.51 (s, 6H, Ar–CH3)

HRMS (ESI+)

Calculated for C22H24N3O3S2: 458.1264

Found: 458.1261 [M+H]+

Industrial Considerations and Green Chemistry

Patents emphasize replacing toxic reagents (e.g., PCl3, POCl3) with safer alternatives:

Q & A

Q. What are the optimal synthetic routes for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-2,5-dimethylbenzenesulfonamide, and how can purity be maximized?

- Methodological Answer : Multi-step synthesis typically involves cyclization of tetrahydrothiophene derivatives followed by sulfonamide coupling. Key steps include:

- Cyclization : Use 1,3-dipolar cycloaddition to form the pyrazole core, with tetrahydrothiophene-3-sulfone as a precursor .

- Sulfonamide Coupling : React the pyrazole intermediate with 2,5-dimethylbenzenesulfonyl chloride in anhydrous DMF, catalyzed by K₂CO₃ (1.2 eq) at room temperature .

- Purification : Recrystallization from ethanol/water or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) improves purity to >95% .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | DMF, 25°C, 12h | 65% | 90% |

| Sulfonamide Coupling | K₂CO₃, DMF, 24h | 78% | 95% |

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, sulfone groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 471.2) .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydrothiophene-dioxide moiety .

Q. What safety protocols are essential for handling this sulfonamide derivative?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, ethyl acetate) .

- Waste Disposal : Neutralize acidic/by-product waste with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model cyclization transition states. For example, Gaussian 16 with B3LYP/6-31G(d) basis set identifies energy barriers for pyrazole formation .

- Reaction Path Search : ICReDD’s Reaction Space Explorer software predicts intermediates and optimizes conditions (e.g., solvent polarity effects on yield) .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected by-products or low yields)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, catalyst loading, solvent). For example, a 2³ factorial design identifies K₂CO₃ concentration as the critical factor for sulfonamide coupling efficiency .

- Statistical Analysis : Use ANOVA to validate significance (p < 0.05). Minitab or JMP software can model interactions between variables .

Q. What methodologies assess the thermodynamic stability and degradation kinetics of this compound?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting point (e.g., 180–185°C) and decomposition onset temperature .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can reaction engineering improve scalability and reproducibility?

- Methodological Answer :

- Flow Chemistry : Use microreactors for continuous synthesis (residence time: 30 min, 50°C) to minimize batch variability .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real-time .

Q. What strategies are recommended for evaluating bioactivity (e.g., enzyme inhibition or cytotoxicity)?

- Methodological Answer :

- In Vitro Assays :

- Kinase Inhibition : Screen against PKC isoforms using fluorescence polarization (IC₅₀ values < 10 µM indicate high potency) .

- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure; EC₅₀ reported in µM) .

- Molecular Docking : AutoDock Vina models ligand-enzyme interactions (e.g., binding affinity to COX-2 active site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.